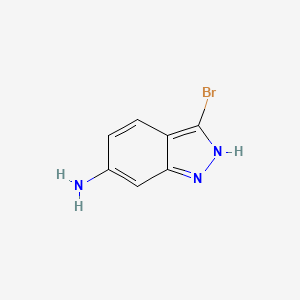

3-bromo-1H-indazol-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIJITFZLLQUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598305 | |

| Record name | 3-Bromo-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52347-72-5 | |

| Record name | 3-Bromo-2H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-bromo-1H-indazol-6-amine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents.[1]

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound featuring an indazole core. The structure consists of a pyrazole ring fused to a benzene ring, with a bromine atom substituted at position 3 and an amine group at position 6.

-

IUPAC Name : this compound

-

CAS Number : 52347-72-5

-

SMILES : Nc1cc2c(c(Br)nn2)cc1

-

InChI : 1S/C7H6BrN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11)

-

InChIKey : JEIJITFZLLQUCT-UHFFFAOYSA-N

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 212.05 g/mol | [2][3] |

| Exact Mass | 210.97451 Da | [2][3] |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Melting Point | 220 °C | [3] |

| Boiling Point (Predicted) | 431.3 ± 25.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [3] |

| Purity | ≥98% | |

| Topological Polar Surface Area | 54.7 Ų | [2][3] |

| XLogP3 (Predicted) | 1.9 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Handling and Safety

This compound is classified with the following hazard statements:

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Precautionary Statements : P261, P305+P351+P338 Storage : Keep in a dark place under an inert atmosphere, at 2-8°C.

Experimental Protocols

While specific experimental data for this compound is not extensively published, protocols can be adapted from the synthesis and analysis of structurally similar indazole compounds.

Proposed Synthesis via Cyclization

A plausible synthetic route to this compound involves the cyclization of a substituted benzonitrile with hydrazine, a common method for forming the indazole ring system.[4][5]

Objective : To synthesize this compound from 2-amino-5-bromobenzonitrile.

Materials :

-

2-amino-5-bromobenzonitrile

-

Sodium nitrite

-

Hydrobromic acid (48%)

-

Copper(I) bromide

-

Hydrazine hydrate (80%)

-

Ethanol

-

Hydrochloric acid

Methodology :

-

Diazotization : Dissolve 2-amino-5-bromobenzonitrile in an aqueous solution of hydrobromic acid. Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir for 30 minutes.

-

Sandmeyer Reaction : In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Add the cold diazonium salt solution to this mixture. Allow the reaction to warm to room temperature and then heat gently to complete the reaction, forming 2,5-dibromobenzonitrile.

-

Purification : Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 2,5-dibromobenzonitrile by column chromatography.

-

Cyclization : Reflux the purified 2,5-dibromobenzonitrile with an excess of hydrazine hydrate in a solvent such as ethanol.[5] Monitor the reaction by TLC.

-

Work-up : After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

-

Final Purification : Wash the combined organic layers, dry, and concentrate. Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Analysis Protocol

Structural confirmation of the synthesized compound is critical. The following are generalized protocols for acquiring spectroscopic data.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective : To determine the carbon-hydrogen framework of the molecule. Instrumentation : High-resolution NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation :

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.

-

Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for full structural assignment.

4.2.2. Mass Spectrometry (MS)

Objective : To determine the molecular weight and fragmentation pattern. Instrumentation : Mass spectrometer with Electrospray Ionization (ESI) or another suitable source. Sample Preparation :

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer or inject it via an HPLC system. Data Acquisition :

-

Acquire the mass spectrum in both positive and negative ion modes.

-

The expected [M+H]⁺ ion would be at m/z 211.98 and 213.98, reflecting the isotopic pattern of bromine.

Predicted mass spectrometry adducts and their mass-to-charge ratios are available.[6]

Biological Context and Signaling Pathways

Indazole derivatives are widely recognized for their diverse biological activities, particularly as kinase inhibitors in cancer therapy.[1][7] They often function by competing with ATP for binding to the kinase domain of enzymes like receptor tyrosine kinases (RTKs), thereby inhibiting downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

While the specific targets of this compound are not defined in the public literature, it serves as a scaffold for compounds that could potentially inhibit pathways such as the PI3K/Akt/mTOR or MAPK pathways, which are frequently dysregulated in cancer.[]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Bromo-1H-indazol-4-amine | C7H6BrN3 | CID 24728194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C7H6BrN3) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-bromo-1H-indazol-6-amine (CAS: 52347-72-5): A Key Intermediate in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromo-1H-indazol-6-amine, a heterocyclic building block of significant interest in medicinal chemistry. This document consolidates its chemical and physical properties, outlines a plausible synthetic route based on established methodologies, and explores its potential applications in drug discovery, particularly as a scaffold for potent kinase inhibitors.

Core Chemical and Physical Properties

This compound is a substituted indazole with the chemical formula C₇H₆BrN₃.[1] Its structure features a bromine atom at the 3-position and an amine group at the 6-position of the indazole ring system. This substitution pattern makes it a versatile intermediate for further chemical modifications.

| Property | Value | Source |

| CAS Number | 52347-72-5 | |

| Molecular Formula | C₇H₆BrN₃ | [1] |

| Molecular Weight | 212.05 g/mol | |

| IUPAC Name | This compound | |

| InChI Key | JEIJITFZLLQUCT-UHFFFAOYSA-N | [1] |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | |

| Purity | Typically ≥98% | |

| Predicted XLogP3 | 1.9 | [1] |

Plausible Synthetic Protocol

Reaction Scheme:

Plausible Synthetic Workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2,6-dibromo-4-nitrobenzonitrile (Starting Material)

A plausible starting material, 2,6-dibromo-4-nitrobenzonitrile, can be synthesized from commercially available 4-aminobenzonitrile through a sequence of nitration followed by Sandmeyer reactions to introduce the bromo groups. Alternatively, direct bromination of a suitable precursor could be employed.

Step 2: Cyclization to form 3-bromo-6-nitro-1H-indazole

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dibromo-4-nitrobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol or ethanol.

-

Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for several hours (4-12 h). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol or water) to remove impurities.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Reduction to this compound

-

To a stirred suspension of 3-bromo-6-nitro-1H-indazole (1.0 eq) in a solvent such as ethanol or ethyl acetate, add a reducing agent. Common reducing agents for nitro groups include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl), or catalytic hydrogenation (H₂ over Palladium on carbon, Pd/C).

-

For SnCl₂ reduction: Add SnCl₂·2H₂O (3.0-5.0 eq) to the suspension and stir at room temperature or with gentle heating.

-

For catalytic hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) with a catalytic amount of 10% Pd/C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, if using SnCl₂, quench the reaction by making the solution basic with a sodium bicarbonate or sodium hydroxide solution. If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel.

Biological Relevance and Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in a variety of biologically active compounds, including numerous FDA-approved drugs.[5] Indazole derivatives are particularly prominent as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[6][7]

While specific biological data for this compound is not extensively documented in the public domain, its structural features, particularly the 6-bromo substitution, make it a highly valuable intermediate for the synthesis of potent kinase inhibitors. The bromine atom serves as a versatile synthetic handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

3.1. Intermediate for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Several indazole-based compounds have been developed as potent inhibitors of VEGFR-2. A Chinese patent describes the use of 6-bromo-1H-indazol-3-amine in the synthesis of VEGFR-2 kinase inhibitors.[9] This highlights the potential of the 6-bromo-indazole scaffold in developing anti-angiogenic cancer therapies.

Signaling Pathway:

Inhibition of the VEGFR-2 Signaling Pathway.

3.2. Scaffold for Polo-Like Kinase 4 (PLK4) Inhibitors

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication and is a validated target in oncology.[10] The indazole core is a key feature of several potent and selective PLK4 inhibitors.[6] The 6-position of the indazole ring is often modified to enhance binding affinity and selectivity. Therefore, this compound represents a valuable starting point for the synthesis of novel PLK4 inhibitors for cancer therapy.

Experimental Protocols for Biological Assays (Generalized)

To evaluate the biological activity of derivatives synthesized from this compound, standard in vitro kinase inhibition assays can be employed.

4.1. In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)

This protocol outlines a general procedure to assess the inhibitory activity of a test compound against a target kinase.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2)

-

Kinase substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP)

-

Test compound (dissolved in DMSO)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In the wells of a microplate, add the assay buffer, the kinase, and the test compound at various concentrations. Include control wells with DMSO only (no inhibitor).

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For luminescence-based assays, add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Workflow:

Generalized Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic placement of a bromine atom and an amino group on the privileged indazole scaffold makes it an ideal starting material for the synthesis of libraries of compounds for drug discovery programs. Its demonstrated utility as an intermediate in the synthesis of potent kinase inhibitors, such as those targeting VEGFR-2 and PLK4, underscores its significance for the development of novel therapeutics, particularly in the field of oncology. This technical guide provides a foundation for researchers to utilize this compound in their efforts to design and synthesize the next generation of targeted therapies.

References

- 1. PubChemLite - this compound (C7H6BrN3) [pubchemlite.lcsb.uni.lu]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

The Emergence of 3-Bromo-1H-Indazol-6-Amine Derivatives in Oncology Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, particularly in the development of targeted cancer therapies. Among the myriad of indazole-based compounds, derivatives of 3-bromo-1H-indazol-6-amine are gaining traction as a promising class of bioactive molecules. This technical guide provides a comprehensive analysis of the biological activities of these derivatives, with a focus on their potential as anticancer agents. This document details their inhibitory profiles, the experimental methodologies used for their evaluation, and the key signaling pathways they modulate.

Quantitative Biological Activity of this compound Derivatives

The anticancer potential of substituted indazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While extensive research on a broad library of this compound derivatives is still emerging, preliminary studies on closely related analogs highlight the therapeutic promise of this scaffold. The bromine atom at the 3-position and the amine group at the 6-position serve as versatile synthetic handles for creating diverse chemical entities with potent biological activities.

Below is a summary of the in vitro antiproliferative activity of selected 1H-indazol-6-amine derivatives, demonstrating the impact of various structural modifications on their anticancer efficacy.

| Compound ID | Derivative Name | Cancer Cell Line | IC50 (µM) |

| 1 | N-(4-fluorobenzyl)-1H-indazol-6-amine | Human colorectal cancer (HCT116) | 14.3 ± 4.4[1] |

| 2 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Human colorectal cancer (HCT116) | 0.4 ± 0.3[1] |

Note: The data presented is for structurally related compounds to the core topic, illustrating the potential of the 6-amino-indazole scaffold.

Key Signaling Pathways Modulated by Indazole Derivatives

Indazole derivatives frequently exert their anticancer effects by inhibiting key protein kinases involved in cell growth, proliferation, and survival. The structural similarity of the indazole nucleus to the purine core of ATP allows these compounds to act as competitive inhibitors at the ATP-binding site of kinases. Several critical signaling pathways have been identified as targets for indazole-based inhibitors.

Kinase Inhibition and Downstream Signaling

Derivatives of the indazole scaffold have been shown to inhibit a range of protein kinases, including Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these kinases disrupts downstream signaling cascades crucial for cancer cell proliferation and angiogenesis.

Induction of Apoptosis

A common mechanism of action for anticancer agents is the induction of programmed cell death, or apoptosis. Indazole derivatives have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins and executed by caspases.

Experimental Protocols

The evaluation of the biological activity of this compound derivatives relies on a suite of standardized in vitro assays. The following are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[3]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound). Include a vehicle-only control. Incubate for a specified period (e.g., 48 or 72 hours).[4]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[4]

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

References

Spectroscopic and Spectrometric Analysis of 3-bromo-1H-indazol-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic and spectrometric data for 3-bromo-1H-indazol-6-amine. This document details mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data. It also includes generalized experimental protocols for acquiring such data and a logical workflow for the spectroscopic analysis of the compound.

Data Presentation

The structural characterization of this compound is crucial for its application in research and drug development. The following tables summarize the predicted and known spectrometric and spectroscopic data for the compound.

Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]+ | 211.98178 |

| [M+Na]+ | 233.96372 |

| [M-H]- | 209.96722 |

| [M+NH4]+ | 229.00832 |

| [M+K]+ | 249.93766 |

| [M+H-H2O]+ | 193.97176 |

| [M+HCOO]- | 255.97270 |

| [M+CH3COO]- | 269.98835 |

| [M+Na-2H]- | 231.94917 |

| [M]+ | 210.97395 |

| [M]- | 210.97505 |

Data sourced from PubChem.[1]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. Based on the structure of this compound, the following characteristic absorption bands are expected.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3250 | N-H stretch | Two bands are expected for the primary amine (-NH₂) |

| 1650-1580 | N-H bend | Characteristic for primary amines |

| 1335-1250 | C-N stretch | Aromatic amine |

| ~1600 | C=C stretch | Aromatic ring |

| 910-665 | N-H wag | Primary amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental spectra for this compound are not available, predictions can be made based on the analysis of similar structures. For comparison, the ¹H NMR data for the related compound 6-bromo-1-methyl-1H-indazol-3-amine in DMSO-d₆ shows signals at δ 7.6 (s, 1H), 7.59 (d, 1H), 7.01 (d, 1H), 5.7 (s, 2H, NH₂), and 3.75 (s, 3H, CH₃) ppm.[2] Based on this and general principles, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12-13 | br s | 1H | N1-H |

| ~7.5-7.7 | d | 1H | H4 |

| ~6.8-7.0 | d | 1H | H5 |

| ~6.5-6.7 | s | 1H | H7 |

| ~5.0-6.0 | br s | 2H | -NH₂ |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~140-150 | C6 |

| ~135-145 | C7a |

| ~120-130 | C3a |

| ~115-125 | C4 |

| ~110-120 | C3 |

| ~100-110 | C5 |

| ~90-100 | C7 |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic and spectrometric data for compounds such as this compound.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL. It is crucial to ensure that the sample is free of inorganic salts, as they are not compatible with ESI.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts. The mass range should be set to cover the expected molecular weight of the compound and its potential fragments.

-

Data Analysis: Process the acquired spectra to identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the predicted values.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure with the built-in press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum to identify the characteristic absorption bands. Assign these bands to the corresponding functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Analysis: Process the acquired Free Induction Decays (FIDs) using Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals to the respective protons and carbons in the molecule.

Mandatory Visualization

Since no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a logical workflow for its comprehensive spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility and Stability of 3-bromo-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-bromo-1H-indazol-6-amine, a key intermediate in modern drug discovery. While specific experimental data for this compound is not extensively published, this document outlines the standard methodologies for determining these critical physicochemical properties. The protocols and data presentation formats provided herein are based on established guidelines from regulatory bodies and best practices in the pharmaceutical industry.

Physicochemical Properties

This compound is a substituted indazole that serves as a versatile building block in medicinal chemistry. The indazole scaffold is a privileged structure, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1][2][3][4] An understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological screening.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆BrN₃ | [5][6] |

| Molecular Weight | 212.05 g/mol | [5] |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| CAS Number | 52347-72-5 | [7][8] |

| Storage Conditions | 2-8°C, inert atmosphere, protected from light | |

| Predicted XLogP3 | 1.9 | [5] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[9][10] Both thermodynamic and kinetic solubility are important parameters to evaluate during drug discovery and development.[9][10]

2.1.1. Thermodynamic (Equilibrium) Solubility Protocol (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent system.[11][12]

-

Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent (e.g., phosphate-buffered saline (PBS) at various pH values, purified water, organic solvents).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[12]

-

Sampling: After equilibration, cease agitation and allow the undissolved solid to settle. A sample of the supernatant is carefully removed.

-

Separation: The supernatant is filtered through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

2.1.2. Kinetic Solubility Protocol

Kinetic solubility is a high-throughput method often employed in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.[9]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Dilution: Add the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4) to a final target concentration, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Incubate the solution at room temperature with gentle shaking for a defined period (e.g., 2 hours and 24 hours).

-

Analysis: Determine the concentration of the compound that remains in solution, typically by HPLC-UV or a similar analytical technique. The point at which precipitation is observed can also be detected optically.[9]

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.

Table 2: Template for Thermodynamic Solubility Data

| Solvent System | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |

| Purified Water | N/A | 25 | |

| PBS | 5.0 | 25 | |

| PBS | 7.4 | 25 | |

| PBS | 9.0 | 25 | |

| Methanol | N/A | 25 | |

| Acetonitrile | N/A | 25 |

Table 3: Template for Kinetic Solubility Data

| Buffer System | pH | Incubation Time (h) | Kinetic Solubility (µM) |

| PBS | 7.4 | 2 | |

| PBS | 7.4 | 24 |

Stability Assessment

Stability testing provides evidence on how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light.[13][14] Forced degradation (stress testing) is a critical component of stability assessment, helping to identify potential degradation products and establish degradation pathways.[15][16]

3.1.1. Forced Degradation (Stress Testing) Protocol

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.[17]

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period.[17]

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period.[17]

-

Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Keep the solution at room temperature, protected from light.[17]

-

Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[17]

-

Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 80°C).[17]

-

Thermal Degradation (Solid State): Place a known amount of the solid compound in a stability chamber at an elevated temperature (e.g., 80°C).[17]

-

-

Sampling and Analysis: At specified time points, withdraw aliquots of the stressed samples. For acid and base hydrolysis, neutralize the samples before analysis. Analyze all samples, along with a non-stressed control, using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products. LC-MS can be used to identify the mass of any degradants.[17]

The results of forced degradation studies should quantify the loss of the parent compound and the formation of degradation products over time.

Table 4: Template for Forced Degradation Data

| Stress Condition | Time (h) | % Assay of this compound | % Total Degradation Products |

| 0.1 M HCl, 60°C | 0 | ||

| 2 | |||

| 8 | |||

| 24 | |||

| 0.1 M NaOH, 60°C | 0 | ||

| 2 | |||

| 8 | |||

| 24 | |||

| 3% H₂O₂, RT | 0 | ||

| 2 | |||

| 8 | |||

| 24 | |||

| Photolytic (ICH Q1B) | - | ||

| Thermal (80°C, Solution) | 0 | ||

| 24 | |||

| 72 | |||

| Thermal (80°C, Solid) | 0 | ||

| 24 | |||

| 72 |

Visualizations

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Study.

Indazole derivatives are frequently developed as kinase inhibitors. For instance, they can be designed to target kinases in crucial signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.

Caption: Illustrative PI3K Signaling Pathway Inhibition.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - this compound (C7H6BrN3) [pubchemlite.lcsb.uni.lu]

- 7. 52347-72-5|this compound|BLD Pharm [bldpharm.com]

- 8. 52347-72-5 | 6-AMINO-3-BROMO (1H)INDAZOLE | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. researchgate.net [researchgate.net]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. fdaghana.gov.gh [fdaghana.gov.gh]

- 14. database.ich.org [database.ich.org]

- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 16. ema.europa.eu [ema.europa.eu]

- 17. benchchem.com [benchchem.com]

The Strategic Role of 3-bromo-1H-indazol-6-amine in the Synthesis of Next-Generation Kinase Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Among the various functionalized indazoles, 3-bromo-1H-indazol-6-amine stands out as a versatile and strategically important building block for the synthesis of targeted therapeutics. Its unique substitution pattern, featuring a reactive bromine atom at the 3-position and an amino group at the 6-position, provides a dual handle for molecular elaboration, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on key targets such as Polo-like kinase 4 (PLK4), AXL receptor tyrosine kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Chemical Properties and Reactivity

This compound is a pale-yellow to yellow-brown solid with the molecular formula C₇H₆BrN₃. The key to its utility lies in the differential reactivity of its functional groups. The bromine atom at the C3 position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which can be tailored to interact with specific pockets within the kinase active site. The amino group at the C6 position provides a crucial point for hydrogen bonding interactions and can be further functionalized to enhance potency and selectivity.

Synthesis of Kinase Inhibitors from this compound

The strategic functionalization of the this compound core has led to the development of potent inhibitors against several clinically relevant kinases. The following sections detail the synthesis of representative inhibitor classes.

Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and is a promising target in oncology.[1][2] Derivatives of this compound have shown significant promise as PLK4 inhibitors.

One notable class of PLK4 inhibitors derived from an indazole scaffold are the (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones.[3] While the direct synthesis from this compound is not explicitly detailed, the core structure highlights the importance of the indazole-6-yl moiety.

Another important class are the N-(1H-indazol-6-yl)benzenesulfonamide derivatives.[4][5][6] These compounds have demonstrated potent PLK4 inhibitory activity. The synthesis typically involves the coupling of a substituted benzenesulfonyl chloride with the 6-amino group of the indazole core. Further modifications at the 3-position via Suzuki or Sonogashira coupling can enhance potency and selectivity.[4][5][6]

AXL Receptor Tyrosine Kinase Inhibitors

The AXL receptor tyrosine kinase is implicated in tumor proliferation, survival, and metastasis, making it an attractive target for cancer therapy.[7] 2,4,5-trisubstituted pyrimidines are a class of potent AXL inhibitors that can be synthesized utilizing the this compound scaffold. The synthesis involves a Buchwald-Hartwig amination to connect the indazole-6-amine to a dihalopyrimidine, followed by a Suzuki-Miyaura coupling at the bromine-bearing position of the indazole.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Indazole-based compounds have been successfully developed as VEGFR-2 inhibitors. The synthesis of these inhibitors often involves the functionalization of the 3-bromo position of the indazole core with various aryl or heteroaryl groups via Suzuki-Miyaura coupling to achieve potent and selective inhibition.

Quantitative Data on Kinase Inhibitor Activity

The following tables summarize the inhibitory activities of various kinase inhibitors derived from indazole scaffolds, highlighting the potency achieved through structural modifications.

| Compound Class | Target Kinase | Representative Compound | IC₅₀ (nM) | Reference(s) |

| (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives | PLK4 | CFI-400945 | 2.8 | [4] |

| N-(1H-indazol-6-yl)benzenesulfonamide Derivatives | PLK4 | Compound K22 | 0.1 | [4][5][6] |

| 2,4,5-Trisubstituted Pyrimidine Derivatives | AXL | Compound 5a | <10 | [7] |

| Indazole-based VEGFR-2 Inhibitors | VEGFR-2 | Axitinib | 0.2 | [8] |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the C-C bond formation at the 3-position of this compound.

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid or ester (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound, the boronic acid/ester, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent to the reaction mixture.

-

Heat the mixture to 80-110 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for C-N bond formation at the 3-position of this compound.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equivalents)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the palladium pre-catalyst, ligand, and base.

-

Add the anhydrous solvent, followed by the amine.

-

Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a synthesized compound to inhibit the activity of a target kinase.[9][10]

Materials:

-

Purified target kinase

-

Kinase substrate

-

ATP

-

Synthesized inhibitor compound

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96- or 384-well plates

Procedure:

-

Prepare serial dilutions of the inhibitor compound in DMSO.

-

In the wells of the assay plate, add the inhibitor dilutions, the target kinase, and the kinase substrate in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo)

This assay determines the effect of the synthesized inhibitors on the proliferation of cancer cell lines.[11][12][13][14]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Synthesized inhibitor compound

-

MTT reagent or CellTiter-Glo® reagent

-

Solubilization solution (for MTT)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the inhibitor compound for a specified period (e.g., 72 hours).

-

For the MTT assay, add MTT reagent to each well and incubate until formazan crystals form. Add a solubilization solution and measure the absorbance at 570 nm.

-

For the CellTiter-Glo assay, add the reagent directly to the wells and measure the luminescence.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Visualizations

Signaling Pathways

Caption: AXL Signaling Pathway

Caption: VEGFR-2 Signaling Pathway

Caption: PLK4 Signaling in Centriole Duplication

Experimental Workflows

Caption: General Synthetic Workflow

Caption: Kinase Inhibitor Screening Workflow

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of novel N-(1 H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. clyte.tech [clyte.tech]

The Role of 3-Bromo-1H-Indazol-6-Amine in Oncology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-indazol-6-amine is a heterocyclic compound that has emerged as a critical structural motif and versatile building block in the field of medicinal chemistry, particularly in the discovery of novel anticancer agents. Its indazole core, a bioisostere of purine, allows it to serve as a scaffold for the development of potent and selective kinase inhibitors. The strategic placement of the bromine atom at the 3-position and the amine group at the 6-position provides reactive handles for synthetic modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This technical guide provides an in-depth analysis of the role of this compound in oncology research, detailing its use in the synthesis of targeted therapeutics, the signaling pathways they modulate, and the experimental protocols for their evaluation. While this compound itself is primarily a synthetic intermediate with limited reported direct biological activity, its derivatives have shown significant promise in targeting key oncogenic pathways.

Core Synthesis and Derivatization

The synthesis of kinase inhibitors and other potential anticancer agents from this compound typically involves the functionalization of both the bromine and amine groups. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. The amine group provides a key point for amide bond formation, sulfonylation, or other modifications to fine-tune the compound's properties.

A general workflow for the utilization of this compound in the discovery of kinase inhibitors is depicted below.

Targeting Oncogenic Signaling Pathways

Derivatives of this compound have been synthesized and evaluated as inhibitors of several key protein kinases implicated in cancer progression. These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Polo-Like Kinase 4 (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers, including breast and colorectal cancer.[1][2] Inhibition of PLK4 can lead to mitotic errors and ultimately, cancer cell death.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, play a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3][4] Inhibiting VEGFR signaling can starve tumors of their blood supply.

Quantitative Data on Indazole Derivatives

While no direct anticancer activity has been reported for this compound itself, numerous derivatives have been synthesized and evaluated. The following tables summarize the in vitro activity of selected indazole derivatives, highlighting their potency against various cancer cell lines.

Table 1: Antiproliferative Activity of 6-Aminoindazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colon) | 14.3 ± 4.4 | [5] |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colon) | 0.4 ± 0.3 | [5] |

Table 2: Antiproliferative Activity of 1H-Indazole-3-amine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6o | K562 (Leukemia) | 5.15 | [6] |

| A549 (Lung) | >50 | [6] | |

| PC-3 (Prostate) | >50 | [6] | |

| HepG2 (Liver) | >50 | [6] |

Table 3: Kinase Inhibitory Activity of Indazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound K22 | PLK4 | 0.1 | |

| Compound 30 | VEGFR-2 | 1.24 | [7] |

| Compound 6i | VEGFR-2 | 24.5 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following sections provide representative protocols for key experiments in the development of this compound derivatives.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 3-bromo-1H-indazole derivative with an arylboronic acid.

Materials:

-

3-Bromo-1H-indazole derivative (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[Pd(dppf)Cl₂] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dried reaction vessel, add the 3-bromo-1H-indazole derivative, arylboronic acid, and potassium carbonate.

-

Add [Pd(dppf)Cl₂] to the vessel.

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Biological Assay Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compounds (indazole derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[10]

-

Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[10]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[10]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[10]

Kinase Inhibition Assay Protocol (General)

This protocol provides a general framework for an in vitro kinase inhibition assay, which can be adapted for specific kinases like PLK4 or VEGFR-2. The ADP-Glo™ Kinase Assay is a common format.[10]

Materials:

-

Purified recombinant kinase (e.g., PLK4, VEGFR-2)

-

Kinase-specific substrate

-

ATP

-

Test compounds (indazole derivatives)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then in the kinase assay buffer.

-

In the wells of a microplate, add the diluted test compounds.

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values using appropriate software.[10]

Conclusion

This compound serves as a valuable and versatile scaffold in the design and synthesis of novel kinase inhibitors for oncology research. While the core molecule itself is not reported to have significant direct anticancer activity, its derivatives have demonstrated potent inhibition of key oncogenic kinases such as PLK4 and VEGFR-2. The synthetic accessibility and the potential for diverse functionalization make this compound an important building block in the ongoing quest for more effective and selective cancer therapeutics. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the potential of this promising chemical scaffold.

References

- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. proteopedia.org [proteopedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. benchchem.com [benchchem.com]

The Pivotal Role of the Bromo-Indazole Scaffold in Neurological Drug Discovery: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of therapeutics for neurological disorders. Its structural resemblance to purine enables competitive binding to the ATP-binding sites of various kinases, making it an ideal framework for designing potent and selective inhibitors. Among the various substituted indazoles, the 3-bromo-1H-indazol-6-amine core and its regioisomers serve as versatile synthetic intermediates in the generation of libraries of bioactive molecules targeting key players in neurodegenerative disease pathways.

This technical guide provides an in-depth analysis of the applications of the bromo-indazole scaffold in neurology, with a particular focus on its role in the development of kinase inhibitors for diseases such as Parkinson's and Alzheimer's. We will delve into the key molecular targets, summarize inhibitory activities, present detailed experimental protocols for assessing compound efficacy, and visualize the relevant biological pathways and experimental workflows.

Key Neurological Targets of Indazole Derivatives

Indazole-based compounds have been investigated as inhibitors of several key enzymes implicated in the pathophysiology of neurological disorders. The primary targets include:

-

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations leading to hyperactivity of LRRK2 are a common genetic cause of Parkinson's disease. Inhibition of LRRK2 is therefore a promising disease-modifying strategy.[1][2][3]

-

Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt signaling pathway is crucial for neuronal survival and plasticity. Dysregulation of this pathway is associated with neurodegenerative diseases and brain tumors.[4][5][6]

-

Glycogen Synthase Kinase 3 (GSK3): GSK3 is involved in a multitude of cellular processes, including tau phosphorylation, which is a hallmark of Alzheimer's disease.[7][8]

-

Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of Parkinson's disease to increase the levels of dopamine in the brain.[7][8]

-

c-Jun N-terminal Kinase 3 (JNK3): JNK3 is predominantly expressed in the brain and is implicated in neuronal apoptosis, making it a target for stroke and neurodegenerative diseases.

-

Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a therapeutic strategy for Alzheimer's disease to enhance cholinergic neurotransmission.

Quantitative Data: Inhibitory Activity of Indazole Derivatives

The following tables summarize the inhibitory potency of various indazole-based compounds against key neurological targets.

Table 1: LRRK2 Kinase Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| LRRK2-IN-1 | LRRK2 (Wild-Type) | 13 | Biochemical | [2] |

| LRRK2-IN-1 | LRRK2 (G2019S) | 6 | Biochemical | [2] |

| MLi-2 | LRRK2 (G2019S) | 0.76 | In vitro kinase | [2] |

| MLi-2 | LRRK2 pS935 | 1.4 | Cellular | [2] |

| EB-42486 | LRRK2 (Wild-Type) | 6.6 | Biochemical | [2] |

| EB-42486 | LRRK2 (G2019S) | 0.2 | Biochemical | [2] |

| Compound 7 | LRRK2 | 6.8 | HTRF | [2] |

Table 2: PI3K Kinase Inhibitors

| Compound | Target | IC50 (nM) | EC50 (nM) | Cell Line | Reference |

| Compound 26 | PI3Kα | 60 | 500 | A2780 (Ovarian Cancer) | [4] |

| GSK Compound | PI3Kα, β, δ, and/or γ | pIC50 >= 5 | - | - | [5] |

Table 3: Other Kinase Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Compound C05 | PLK4 | < 0.1 | - | [9] |

| Compound 109 | EGFR T790M | 5.3 | - | [10] |

| Compound 109 | EGFR | 8.3 | - | [10] |

| Compound 116 | ERK1/2 | 9.3 ± 3.2 | HT29 | [10] |

| Compound 117 | ERK1/2 | 25.8 ± 2.3 | HT29 | [10] |

| Compound 118 | ERK1/2 | 11.2 ± 1.5 | HT29 | [10] |

Table 4: Cholinesterase Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| Compound 6 | AChE | - | [11] |

| Compound 7 | AChE | - | [11] |

| Compound 1 | BuChE | - | [11] |

| Compound 2 | BuChE | - | [11] |

| Compound 3 | BuChE | - | [11] |

| Compound 4 | BuChE | - | [11] |

| Compound 6 | BuChE | - | [11] |

| Compound 11 | BuChE | - | [11] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by indazole derivatives in the context of neurology.

Caption: LRRK2 signaling pathway in Parkinson's disease and the point of intervention for indazole-based inhibitors.

Caption: The PI3K/Akt signaling pathway and its role in neuronal survival, with the inhibitory action of indazole derivatives.

Experimental Workflows

The following diagrams outline typical experimental workflows for the screening and characterization of indazole-based kinase inhibitors.

Caption: A general workflow for the discovery and development of indazole-based kinase inhibitors for neurological applications.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol measures the ability of a compound to inhibit the activity of a purified kinase enzyme by quantifying the amount of ADP produced.

Materials:

-

Purified target kinase (e.g., LRRK2, PI3K)

-

Kinase-specific substrate peptide

-

ATP

-

Indazole test compounds

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Reaction buffer (specific to the kinase)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the indazole test compounds in the appropriate solvent (e.g., DMSO) and then dilute further in the reaction buffer.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

Reaction buffer

-

Test compound or vehicle control

-

Substrate peptide

-

Purified kinase enzyme

-

-

Initiate Kinase Reaction: Start the reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated into ATP. Incubate for 30 minutes at room temperature.

-

Luminescence Detection: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Substrate Phosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Materials:

-

Cell line expressing the target kinase (e.g., SH-SY5Y for neuronal studies)

-

Cell culture medium and supplements

-

Indazole test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (total and phospho-specific for the substrate)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment: Plate the cells and allow them to adhere overnight. Treat the cells with various concentrations of the indazole inhibitor or vehicle control for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

-

Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) substrate to confirm equal protein loading.

-

Data Analysis: Quantify the band intensity for the phosphorylated and total substrate. A reduction in the ratio of phosphorylated to total substrate in inhibitor-treated cells indicates target engagement and inhibition.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by the test compound.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Indazole test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well clear-bottom plates

-

Microplate reader capable of absorbance measurement

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Conclusion

The this compound scaffold and its derivatives are of significant interest in the field of neurology drug discovery. Their ability to be readily functionalized allows for the generation of potent and selective inhibitors of key kinases and other enzymes involved in the pathogenesis of neurodegenerative diseases. The experimental protocols and workflows outlined in this guide provide a framework for the identification and characterization of novel indazole-based therapeutics. As our understanding of the molecular mechanisms underlying neurological disorders deepens, the strategic application of privileged scaffolds like the bromo-indazole core will undoubtedly continue to fuel the development of next-generation treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3-bromo-1H-indazol-6-amine: A Technical Guide for Antiviral Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities. Among these, 3-bromo-1H-indazol-6-amine emerges as a promising, yet underexplored, starting point for the development of novel antiviral drugs. Its structural features, including the bromine atom at the 3-position and the amine group at the 6-position, offer versatile handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR) to optimize antiviral potency and selectivity. This technical guide provides a comprehensive overview of the potential of this compound in antiviral drug discovery, drawing upon existing knowledge of related indazole derivatives. It covers plausible synthetic routes, potential antiviral targets and mechanisms of action, and detailed experimental protocols for the evaluation of its antiviral efficacy.

Introduction: The Indazole Scaffold in Antiviral Research

The indazole heterocyclic system has garnered significant attention in the field of antiviral drug discovery due to its ability to mimic purine bases and interact with various biological targets. Several indazole-containing compounds have demonstrated potent activity against a range of viruses, including influenza, HIV, and hepatitis C virus (HCV)[1][2]. The versatility of the indazole ring allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.

This compound, in particular, presents a strategic starting point for medicinal chemistry campaigns. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce diverse functionalities, while the amino group provides a key site for amide bond formation or other modifications to modulate the compound's interaction with target proteins.

Synthesis of this compound and Derivatives

While a specific, optimized synthesis for this compound is not extensively reported, a plausible synthetic route can be extrapolated from established methods for related indazole compounds. A practical approach would involve the cyclization of a suitably substituted benzonitrile derivative with hydrazine.

Proposed Synthetic Pathway

A potential synthetic workflow for this compound is outlined below. This pathway is based on the known synthesis of structurally similar compounds.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Nitro-4-aminobenzonitrile To a cooled (0 °C) solution of 4-aminobenzonitrile in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred for 2 hours and then poured onto crushed ice. The resulting precipitate is filtered, washed with water until neutral, and dried to yield 2-nitro-4-aminobenzonitrile.

Step 2: Synthesis of 2-Nitro-4-bromobenzonitrile 2-Nitro-4-aminobenzonitrile is suspended in an aqueous solution of hydrobromic acid and cooled to 0 °C. A solution of sodium nitrite in water is added dropwise, and the mixture is stirred for 30 minutes. The resulting diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. The mixture is heated, cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 2-nitro-4-bromobenzonitrile.

Step 3: Synthesis of 6-Bromo-3-amino-1H-indazole A solution of 2-nitro-4-bromobenzonitrile and hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed for several hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. This step may produce a mixture of isomers that requires purification.

Step 4: Synthesis of 3,6-Dibromo-1H-indazole Following a Sandmeyer-type reaction, 6-bromo-3-amino-1H-indazole is diazotized with sodium nitrite in hydrobromic acid, followed by treatment with copper(I) bromide to replace the amino group with bromine.

Step 5: Synthesis of this compound 3,6-Dibromo-1H-indazole is subjected to nucleophilic aromatic substitution with ammonia or a protected amine source in a suitable solvent under elevated temperature and pressure to yield the final product, this compound.

Potential Antiviral Activity and Mechanism of Action